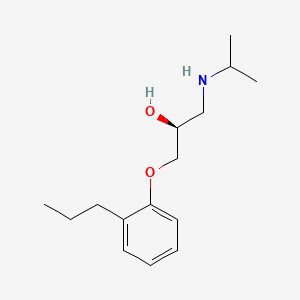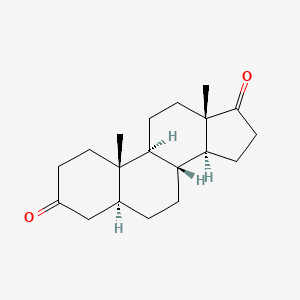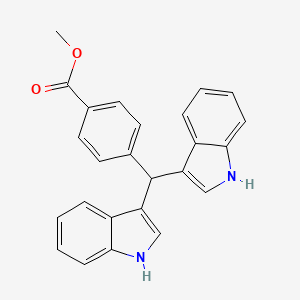
DIM-C-pPhCO2Me
概要
説明
DIM-C-pPhCO2Me is a nuclear receptor 4A1 (NR4A1) antagonist . It displays antineoplastic activity and is known to exhibit potent anticancer activity in pancreatic, colon, breast, kidney, and rhabdomyosarcoma cells . It is also known as 1,1-bis (3′-indolyl)-1- (p -carboxymethylphenyl)methane .
Molecular Structure Analysis
The chemical formula of this compound is C25H20N2O2 . Its exact mass is 380.15 and its molecular weight is 380.447 . The elemental composition is C, 78.93; H, 5.30; N, 7.36; O, 8.41 .Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 380.44 . More specific physical and chemical properties are not provided in the available resources.科学的研究の応用
抗癌活性
DIM-C-pPhCO2Meは、強力な抗癌活性を示すことが知られています。 膵臓癌、大腸癌、乳癌、腎臓癌、横紋筋肉腫細胞など、さまざまな種類の癌細胞に対して効果があることがわかっています .
NR4A1 (Nur77) アンタゴニスト
This compoundは、Nur77としても知られる核レセプター4A1 (NR4A1)のアンタゴニストとして作用します . NR4A1は、炎症、代謝、アポトーシスなど、いくつかの生理学的プロセスを調節するのに関与する転写因子です。
PAX3-FOXO1Aおよびβ1-インテグリンタンパク質の発現を減少させる
Rh30横紋筋肉腫およびMDA-MB-231乳癌細胞において、this compoundはPAX3-FOXO1Aおよびβ1-インテグリンタンパク質の発現を減少させることが観察されています . これらのタンパク質は細胞増殖および移動において重要な役割を果たしており、this compoundは癌細胞におけるこれらのプロセスを潜在的に阻害する可能性があることを示唆しています。
細胞移動の阻害
This compoundは、Rh30およびMDA-MB-231癌細胞の移動を阻害することがわかっています . これは、this compoundは、これらの種類の癌の拡散を防ぐために潜在的に使用できることを示唆しています。
mTOR作用の阻害
This compoundは、細胞の成長、増殖、生存の主要な調節因子であるメカニズム的標的ラパマイシン(mTOR)の作用を阻害することがわかっています . これは、this compoundは、癌細胞の成長と生存を阻害するために潜在的に使用できることを示唆しています。
活性酸素種(ROS)の刺激
This compoundは、さまざまな癌細胞株において活性酸素種(ROS)の産生を促進することがわかっています . ROSは、細胞死を誘導する化学的に反応性の高い分子であり、this compoundは癌細胞を殺すために潜在的に使用できることを示唆しています。
作用機序
Target of Action
DIM-C-pPhCO2Me primarily targets the Nuclear Receptor 4A1 (NR4A1) . NR4A1, also known as Nur77, is a transcription factor involved in various cellular processes, including inflammation, apoptosis, and carcinogenesis . This compound acts as an antagonist to NR4A1 .
Mode of Action
The compound interacts with NR4A1 and inhibits its function . This interaction leads to changes in the transcriptional activity of NR4A1, thereby affecting the expression of genes regulated by this transcription factor .
Biochemical Pathways
It is known that nr4a1 regulates several important cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation . By antagonizing NR4A1, this compound likely affects these pathways and their downstream effects .
Pharmacokinetics
It is soluble in dmso , which suggests that it may have good bioavailability.
Result of Action
This compound exhibits potent anticancer activity in various cancer cell types, including pancreatic, colon, breast, kidney, and rhabdomyosarcoma cells . It has been shown to decrease the expression of PAX3-FOXO1A and β1-integrin proteins in Rh30 rhabdomyosarcoma and MDA-MB-231 breast cancer cells . Additionally, it inhibits cell migration and reduces the multiplication and survival of cancer cells .
Safety and Hazards
特性
IUPAC Name |
methyl 4-[bis(1H-indol-3-yl)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O2/c1-29-25(28)17-12-10-16(11-13-17)24(20-14-26-22-8-4-2-6-18(20)22)21-15-27-23-9-5-3-7-19(21)23/h2-15,24,26-27H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAOKSZCULLDIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801271204 | |
| Record name | Methyl 4-(di-1H-indol-3-ylmethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801271204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
151358-48-4 | |
| Record name | Methyl 4-(di-1H-indol-3-ylmethyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151358-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(di-1H-indol-3-ylmethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801271204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of DIM-C-pPhCO2Me?
A: this compound acts as an antagonist of the orphan nuclear receptor NR4A1 (also known as Nur77 or TR3). [, , , ] It binds to NR4A1 and inhibits its transcriptional activity, thereby downregulating NR4A1-dependent gene expression. This leads to a cascade of downstream effects, including decreased cell proliferation, induction of apoptosis, and inhibition of tumor growth in various cancer cell lines. [, , , ]
Q2: How does this compound impact cancer cell migration and invasion?
A: Studies have shown that this compound can inhibit β1-integrin expression, a protein crucial for cell migration and invasion, in pancreatic and colon cancer cells. [] This inhibition mimics the effects of genetically silencing NR4A1, suggesting that NR4A1 plays a crucial role in regulating β1-integrin levels. Furthermore, this compound reduces β1-integrin-dependent responses such as cell migration and adhesion to fibronectin. []
Q3: Are there any in vivo studies demonstrating the efficacy of this compound?
A: While the provided abstracts don't delve into specific in vivo data, they mention the use of xenograft models to study the compound's effects on tumor growth. [] Additionally, this compound has shown promising results in improving survival rates in a mouse model of Escherichia coli pneumonia, linked to enhanced bacterial clearance and reduced lung injury. [] These findings highlight the therapeutic potential of this compound.
Q4: What are the structural features of this compound that contribute to its activity?
A: While specific structure-activity relationship (SAR) studies aren't detailed in the abstracts, the "C-DIM" scaffold, characterized by the 1,1-bis(3'-indolyl)-1-(phenyl)methane core structure, appears essential for NR4A1 antagonism. [, , ] The p-carboxymethyl substituent on the phenyl ring seems to be a key feature for this compound's activity. Comparing its effects with the p-hydroxyphenyl analog (DIM-C-pPhOH) in future studies could provide valuable insights into the SAR and guide further optimization of NR4A1 antagonists. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



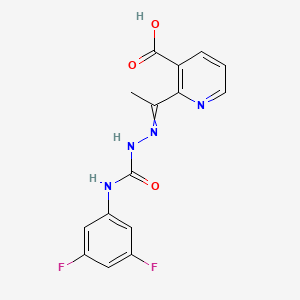
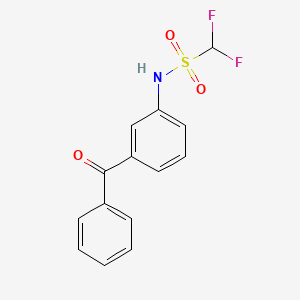
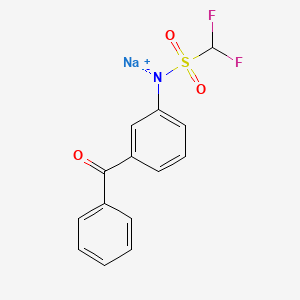

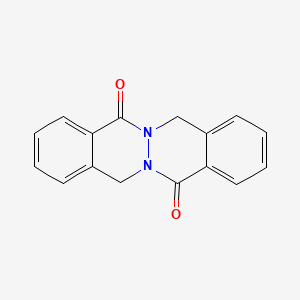
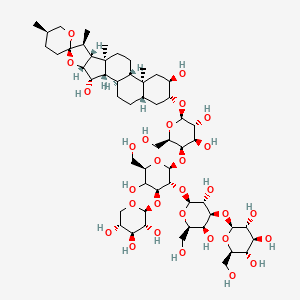

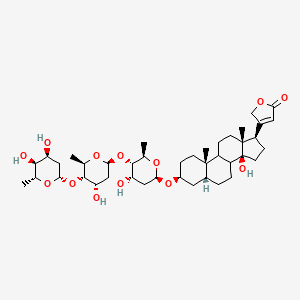

![(6aS,12bR)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol](/img/structure/B1670578.png)

